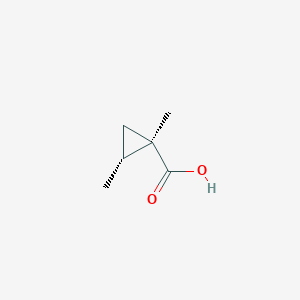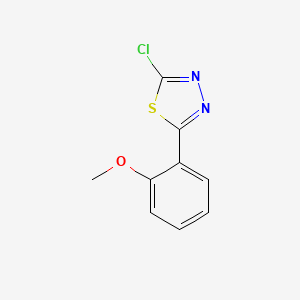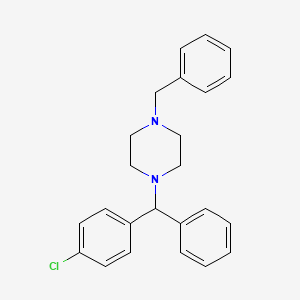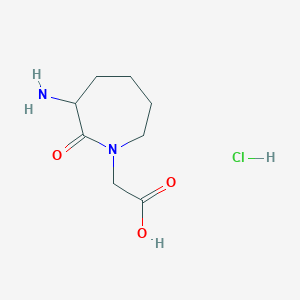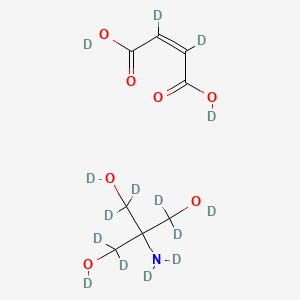
TRIS Maleate-d15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRIS Maleate-d15: is a deuterium-labeled compound with the molecular formula C8D15NO7 and a molecular weight of 252.3. It is a useful isotopically labeled research compound, often employed in various scientific studies due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : TRIS Maleate-d15 is synthesized by combining maleic acid with TRIS (tris(hydroxymethyl)aminomethane) in the presence of deuterium . The reaction typically involves the use of deuterated solvents and controlled conditions to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: : TRIS Maleate-d15 undergoes various chemical reactions, including substitution and complexation reactions . It can form complexes with metal ions, which are useful in studying coordination chemistry .
Common Reagents and Conditions: : Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed: : The major products formed from reactions involving this compound include metal complexes and substituted derivatives, which are useful in various analytical and research applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, TRIS Maleate-d15 is used as a buffer in various biochemical assays and reactions. Its deuterium labeling makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies.
Biology: : In biological research, this compound is used in studies involving metabolic pathways and enzyme kinetics. Its isotopic labeling helps in tracing biochemical processes and understanding molecular interactions.
Medicine: : In medical research, this compound is employed in the development of diagnostic tools and therapeutic agents. Its unique properties allow for precise tracking and analysis of biological processes.
Industry: : In industrial applications, this compound is used in the production of stable isotope-labeled compounds, which are essential for various analytical techniques and quality control processes.
Wirkmechanismus
Mechanism of Action: : TRIS Maleate-d15 exerts its effects through its role as a buffer and its ability to form stable complexes with metal ions. The deuterium labeling allows for precise tracking and analysis of its interactions in various chemical and biological systems .
Molecular Targets and Pathways: : The primary molecular targets of this compound include enzymes and metal ions. It interacts with these targets to modulate biochemical pathways and facilitate various analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: : TRIS Maleate-d15 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as TRIS Maleate and TRIS hydrochloride . The deuterium labeling provides enhanced stability and allows for more precise analytical applications .
List of Similar Compounds
This compound stands out due to its isotopic labeling, making it a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C8H15NO7 |
|---|---|
Molekulargewicht |
252.30 g/mol |
IUPAC-Name |
dideuterio (Z)-2,3-dideuteriobut-2-enedioate;N,N,1,1,3,3-hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine |
InChI |
InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D2,2D2,3D2,6D,7D,8D;1D,2D/hD4 |
InChI-Schlüssel |
HTMWOUBCEZXSHN-KGSLYEGTSA-N |
Isomerische SMILES |
[2H]/C(=C(\[2H])/C(=O)O[2H])/C(=O)O[2H].[2H]C([2H])(C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])N([2H])[2H])O[2H] |
Kanonische SMILES |
C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


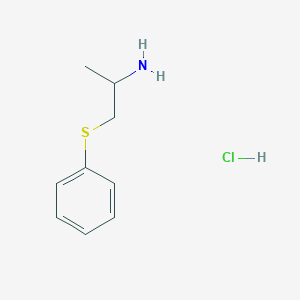
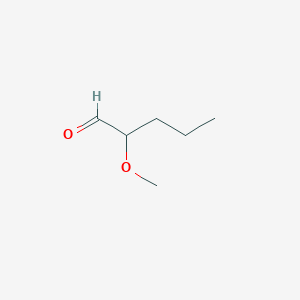
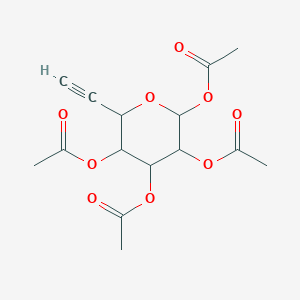
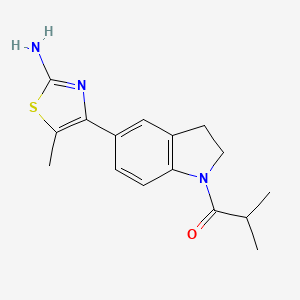

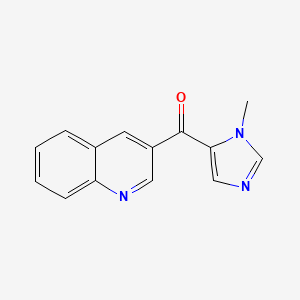
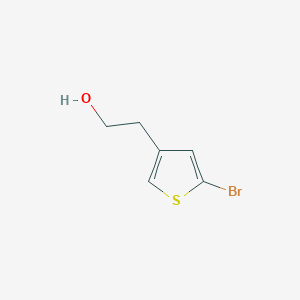
![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)
